6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, also known as EPQCC, is a chemical compound often used in scientific research1. It has a molecular formula of C17H14Cl2N2O and a molecular weight of 333.2 g/mol1.
Synthesis Analysis
The synthesis of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is not explicitly mentioned in the search results. However, quinoline compounds have been synthesized using various protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach2.Molecular Structure Analysis
The molecular structure of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is not explicitly provided in the search results. However, it is known that quinoline, a component of this compound, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety2.Chemical Reactions Analysis
The specific chemical reactions involving 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are not detailed in the search results. However, quinoline compounds are known to undergo a wide range of reactions, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are not explicitly provided in the search results. However, it is known that it has a molecular formula of C17H14Cl2N2O and a molecular weight of 333.2 g/mol1.Scientific Research Applications
Copper(I)-Catalyzed Nucleophilic Addition
Research by Zhang et al. (2014) explores the addition of ynamides to acyl chlorides and N-heterocycles activated in situ with ethyl chloroformate. This method includes a copper iodide catalyst and is relevant to the synthesis of compounds related to 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride. This economical carbon–carbon bond formation offers access to a variety of 3-aminoynones from aliphatic and aromatic acyl chlorides (Zhang, Cook, Liu, & Wolf, 2014).
Synthesis and X-ray Diffraction Data
Camargo et al. (2013) synthesized a compound similar to 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride through a free-solvent oxidation reaction. They utilized X-ray powder diffraction (XRPD) for analysis, demonstrating its crystallization in the monoclinic system, which is significant for understanding the structural properties of similar compounds (Camargo, Sánchez, Henao, Romero Bohórquez, & Kouznetsov, 2013).
Photoluminescent Coordination Polymer
Twaróg et al. (2020) reported on a photoluminescent coordination polymer constructed with a ligand derived from quinoline and pyridine, demonstrating the ligand's extended coordination capabilities. This polymer shows properties like bathochromic/hypsochromic shifts of the ligand absorption bands, leading to a single band at 479 nm. This research is relevant for understanding the luminescent properties of related quinoline derivatives (Twaróg, Hołyńska, & Kochel, 2020).
Synthesis and Antifungal Activity
Kouznetsov et al. (2012) explored the synthesis and antifungal activity of diverse 2-pyridinyl quinolines, including compounds similar to 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride. This study is crucial for understanding the potential biological activity of such compounds (Kouznetsov, Meléndez Gómez, Derita, Svetaz, del Olmo, & Zacchino, 2012).
Safety And Hazards
The safety and hazards associated with 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are not explicitly mentioned in the search results.
Future Directions
The future directions for the research and application of 6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride are not explicitly mentioned in the search results.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
6-ethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-2-11-5-6-15-13(8-11)14(17(18)21)9-16(20-15)12-4-3-7-19-10-12;/h3-10H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMBJDYTSSMRGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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